Lower 10-Hour Half-Life Temperature Enables Low-Energy Cure Cycles vs. Dicumyl Peroxide
Dicyclohexyl peroxide exhibits a 10-hour half-life at approximately 97°C, as determined by thermal decomposition studies in solution [1]. In contrast, dicumyl peroxide—the most widely used dialkyl peroxide crosslinking agent—has a 10-hour half-life at 117–120°C under comparable conditions [2]. This approximately 20°C difference in half-life temperature means that dicyclohexyl peroxide can initiate polymerization or crosslinking at substantially lower processing temperatures. For industrial users, this translates to potential energy savings and the ability to cure temperature-sensitive substrates that would degrade at the higher temperatures required for dicumyl peroxide.
| Evidence Dimension | 10-hour half-life temperature (T₁/₂, 10h) |
|---|---|
| Target Compound Data | ~97°C |
| Comparator Or Baseline | Dicumyl peroxide: ~117°C (reported range: 116–120°C) [2] |
| Quantified Difference | Approximately 20°C lower for dicyclohexyl peroxide |
| Conditions | Solution-phase thermal decomposition; exact solvent systems may vary between studies (not specified identically in both references, hence the Cross-study comparable designation). |
Why This Matters
A 20°C lower half-life temperature directly enables lower process energy consumption and compatibility with heat-sensitive substrates, a decisive procurement factor for low-temperature cure applications.
- [1] 888chem. Dicyclohexyl Peroxide (78-18-2) Product Data. Available at: https://www.888chem.com (accessed 2026). View Source
- [2] Akrochem. Perkadox BC-EP40 (Dicumyl Peroxide) Half-life Data. MatWeb Material Property Data. Available at: https://www.matweb.com (accessed 2026). View Source
